molecular formula C9H16N2O B13313800 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

Cat. No.: B13313800
M. Wt: 168.24 g/mol
InChI Key: HAOKQRONNQPSIA-UHFFFAOYSA-N
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Description

8-Methyl-3-oxa-1-azaspiro[45]dec-1-en-2-amine is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C9H16N2O/c1-7-2-4-9(5-3-7)6-12-8(10)11-9/h7H,2-6H2,1H3,(H2,10,11)

InChI Key

HAOKQRONNQPSIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)COC(=N2)N

Origin of Product

United States

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